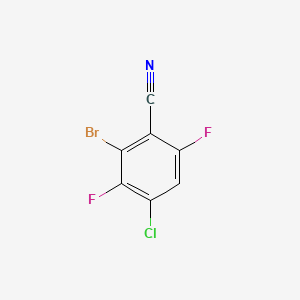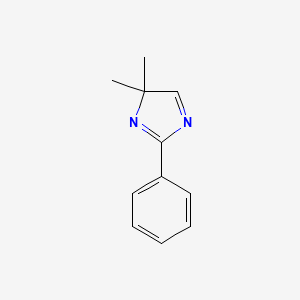
2-Bromo-4-chloro-3,6-difluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-3,6-difluorobenzonitrile is an organic compound with the molecular formula C7HBrClF2N It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3,6-difluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-chloro-3,6-difluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . Another approach involves the use of cyanuric chloride in N,N-dimethylformamide (DMF) at 0°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-3,6-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF) in polar aprotic solvents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce amines and carboxylic acids, respectively .
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-3,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-3,6-difluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,6-difluorobenzonitrile
- 3-Bromo-2,6-difluorobenzonitrile
- 2-Bromo-3,4-difluorobenzonitrile
Uniqueness
2-Bromo-4-chloro-3,6-difluorobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Propiedades
Fórmula molecular |
C7HBrClF2N |
|---|---|
Peso molecular |
252.44 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-3,6-difluorobenzonitrile |
InChI |
InChI=1S/C7HBrClF2N/c8-6-3(2-12)5(10)1-4(9)7(6)11/h1H |
Clave InChI |
QURDKTJHAOWEKC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)F)Br)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)




![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)





![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)

![4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B14127056.png)
